Trofosfamide

Übersicht

Beschreibung

Trofosfamid ist ein Stickstoff-Lost-Alkylierungsmittel, das zur Klasse der Oxazaphosphorine gehört. Es wird hauptsächlich als antineoplastisches Mittel zur Behandlung verschiedener Krebsarten eingesetzt, darunter lymphoproliferative Erkrankungen und Hirntumoren . Trofosfamid ist ein Prodrug, das zur Entfaltung seiner zytotoxischen Wirkung einer metabolischen Aktivierung bedarf .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Trofosfamid wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Chloroethylgruppen an einen Oxazaphosphorinring eingeführt werden. Zu den wichtigsten Schritten gehören:

Bildung des Oxazaphosphorinrings: Dies beinhaltet die Reaktion eines geeigneten Amins mit Phosphoroxychlorid.

Einführung von Chloroethylgruppen: Der Oxazaphosphorinring wird dann unter kontrollierten Bedingungen mit Chloroethylamin umgesetzt, um die Chloroethylgruppen einzuführen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Trofosfamid in filmüberzogenen Tablettenform hergestellt, um Stabilität und kontrollierte Freisetzung zu gewährleisten. Der Produktionsprozess beinhaltet das Überziehen des Wirkstoffs mit einem Schutzfilm, um Hydrolyse und Abbau zu verhindern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trofosfamide is synthesized through a series of chemical reactions involving the introduction of chloroethyl groups to an oxazaphosphorine ring. The key steps include:

Formation of the oxazaphosphorine ring: This involves the reaction of a suitable amine with phosphorus oxychloride.

Introduction of chloroethyl groups: The oxazaphosphorine ring is then reacted with chloroethylamine under controlled conditions to introduce the chloroethyl groups.

Industrial Production Methods: In industrial settings, this compound is produced in film-coated tablet form to ensure stability and controlled release. The production process involves coating the active ingredient with a protective film to prevent hydrolysis and degradation .

Analyse Chemischer Reaktionen

Oxidation

Trofosfamide undergoes oxidation, catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2B6. This metabolic process occurs in the liver, leading to the formation of its primary active metabolite, 4-hydroxy-trofosfamide.

N-dealkylation

This compound also undergoes N-dealkylation, a reaction that involves the removal of alkyl groups from the nitrogen atoms in the molecule. This reaction is also catalyzed by cytochrome P450 enzymes under physiological conditions. N-dealkylation leads to the formation of ifosfamide and cyclophosphamide through metabolic pathways.

Pharmacokinetics

This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide. It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . Kinetic data indicate that 4-hydroxy-IFO is formed by both hydroxylation of TRO and exocyclic N-dechloroethylation of 4-hydroxy-TRO . 4-hydroxy-CYCLO was not detected above the quantification limit of the method .

Major Products Formed

| Product | Description |

|---|---|

| 4-hydroxy-trofosfamide | The primary active metabolite formed through oxidation. |

| Ifosfamide | Formed through N-dealkylation and other metabolic pathways. |

| Cyclophosphamide | Formed through N-dealkylation and other metabolic pathways. |

Wissenschaftliche Forschungsanwendungen

Trofosfamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Onkologie:

Krebstherapie: Wird zur Behandlung verschiedener Krebsarten eingesetzt, darunter lymphoproliferative Erkrankungen, Hirntumoren und Weichteilsarkome

Kombinationstherapie: Wird oft in Kombination mit anderen Chemotherapeutika, wie z. B. Rituximab, eingesetzt, um die therapeutische Wirksamkeit zu verbessern.

Pharmakokinetische Studien: Die Erforschung der Pharmakokinetik und des Metabolismus von Trofosfamid hilft, sein Wirkungs- und Sicherheitsprofil zu verstehen.

5. Wirkmechanismus

Trofosfamid entfaltet seine Wirkung durch den folgenden Mechanismus:

Alkylierung der DNA: Die aktiven Metaboliten von Trofosfamid, wie z. B. 4-Hydroxy-Trofosfamid, bilden kovalente Bindungen mit der DNA, was zu Vernetzung und Strangbruch führt. .

Molekularziele: Die primären Ziele sind sich schnell teilende Krebszellen, die anfälliger für DNA-Schäden durch Alkylierungsmittel sind.

Wirkmechanismus

Trofosfamide exerts its effects through the following mechanism:

Alkylation of DNA: The active metabolites of this compound, such as 4-hydroxy-trofosfamide, form covalent bonds with DNA, leading to cross-linking and strand breakage. .

Molecular Targets: The primary targets are rapidly dividing cancer cells, which are more susceptible to DNA damage caused by alkylating agents.

Vergleich Mit ähnlichen Verbindungen

Trofosfamid ist strukturell und funktionell anderen Oxazaphosphorinverbindungen ähnlich, wie z. B.:

Cyclophosphamid: Ein weiteres Stickstoff-Lost-Alkylierungsmittel, das in der Krebsbehandlung eingesetzt wird.

Ifosfamid: Ähnlich wie Cyclophosphamid ist Ifosfamid ebenfalls ein Oxazaphosphorinderivat, das in der Krebstherapie eingesetzt wird.

Einzigartigkeit von Trofosfamid:

Stoffwechselprofil: Trofosfamid hat ein einzigartiges Stoffwechselprofil mit einem höheren Verhältnis von 4-Hydroxy-Trofosfamid zu Trofosfamid im Vergleich zu anderen Oxazaphosphorinen.

Zusammenfassend lässt sich sagen, dass Trofosfamid ein vielseitiges und potentes Chemotherapeutikum mit einem breiten Anwendungsspektrum in der Krebstherapie und wissenschaftlichen Forschung ist. Sein einzigartiges Stoffwechselprofil und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, machen es zu einem wertvollen Instrument im Kampf gegen Krebs.

Biologische Aktivität

Trofosfamide, an oxazaphosphorine compound, is primarily used in oncology as an alkylating agent. Its biological activity has been studied extensively, particularly in the context of various malignancies such as soft tissue sarcomas, lymphomas, and glioblastomas. This article reviews the biological activity of this compound, presenting key findings from clinical studies, case analyses, and relevant data.

This compound functions as an alkylating agent, which means it interferes with DNA replication by adding alkyl groups to DNA. The predominant metabolite of this compound is ifosfamide, which contributes to its therapeutic effects. The drug's high lipid solubility allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating central nervous system tumors.

Soft Tissue Sarcoma

A Phase II study evaluated the efficacy of this compound in patients with metastatic soft tissue sarcoma (STS) who had previously undergone chemotherapy. The study involved 18 patients treated with a continuous oral regimen of this compound. Results indicated:

- Partial Responses : 3 patients (18%)

- Disease Stabilization : 9 patients (53%)

- Overall Response Rate : 18% (95% CI: 0.5-35%)

- Median Progression-Free Interval : 4 months

- Median Overall Survival : 10 months

Toxicity was generally mild, with only one instance of grade III nausea reported and no significant hematologic toxicity observed .

Comparison with Doxorubicin

In a randomized Phase II trial , this compound was compared to doxorubicin in elderly patients with STS. Key findings included:

- 6-Month Progression-Free Rate : 27.6% for this compound vs. 35.9% for doxorubicin

- Median Overall Survival : 9.8 months for this compound vs. 12.3 months for doxorubicin

- Adverse Events : this compound caused more dyspnea and low-grade fatigue, while doxorubicin led to higher rates of leukocytopenia and mucositis .

This compound and Etoposide

A study investigated the combination of this compound and etoposide in pediatric glioblastoma patients. The results showed:

- Median Progression-Free Survival (PFS) : 3.1 months for the combination therapy vs. 2.3 months for controls

- Median Overall Survival (OS) : 9 months for combination therapy vs. 5.7 months for controls

- Hematotoxicity : High-grade adverse events were observed in 73% of patients treated with this combination .

Case Studies

- Pediatric Rhabdomyosarcoma : A case study highlighted the use of this compound in combination with idarubicin and etoposide for treating alveolar rhabdomyosarcoma in an 18-year-old patient, showing promising results in terms of disease control .

- Advanced Soft Tissue Sarcoma : Another retrospective analysis indicated that this compound led to stable disease in 50% of patients over a median duration of 5.5 months, demonstrating its potential as a palliative treatment option .

Safety Profile

This compound is generally well-tolerated across various studies:

- Common Adverse Effects : Mild nausea, low-grade fatigue, and hematologic toxicity (e.g., lymphopenia).

- Severe Toxicity Rates : Reported at approximately 22% for leukopenia but without significant non-hematologic complications .

Summary Table of Clinical Findings

| Study Type | Patient Population | Response Rate | Median PFS | Median OS | Notable Adverse Effects |

|---|---|---|---|---|---|

| Phase II STS Study | Chemotherapy-pretreated STS | 18% | 4 months | 10 months | Mild nausea |

| Randomized Phase II Doxorubicin Comparison | Elderly STS Patients | N/A | N/A | This compound: 9.8 months Doxorubicin: 12.3 months | Dyspnea, low-grade fatigue |

| This compound + Etoposide Study | Pediatric Glioblastoma | N/A | 3.1 months | 9 months | Hematotoxicity |

Eigenschaften

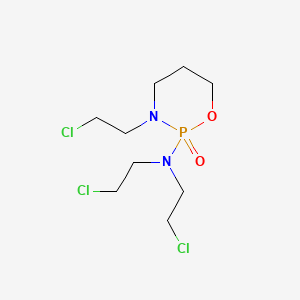

IUPAC Name |

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFEPPTGMDVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865031 | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-22-1, 72282-84-9, 72282-85-0 | |

| Record name | Trofosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trofosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC314928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC314927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trofosfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trofosfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.